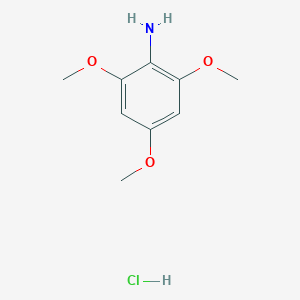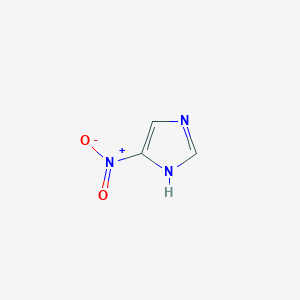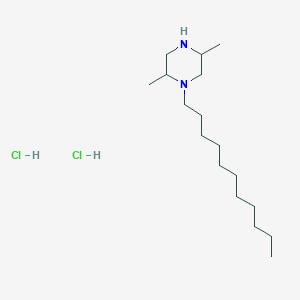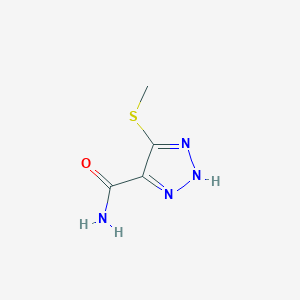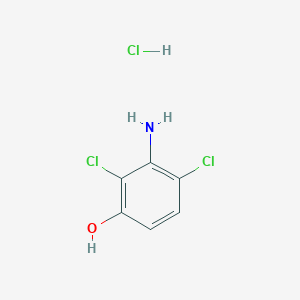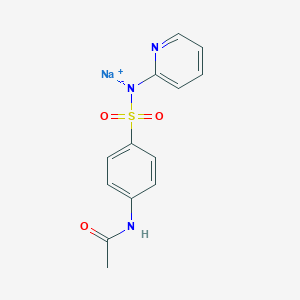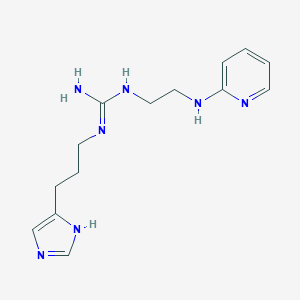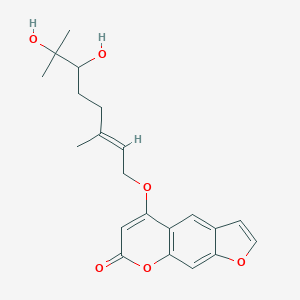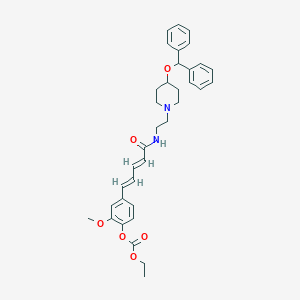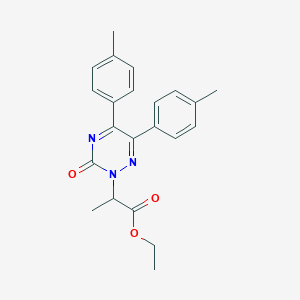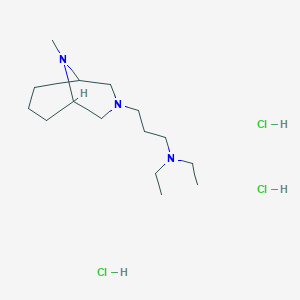
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMAP or DMF. This compound is a tertiary amine that is used as a catalyst in various chemical reactions. The unique structure of DMAP makes it an effective catalyst for a wide range of chemical reactions. In
Wirkmechanismus
DMAP catalyzes reactions by acting as a nucleophilic catalyst. It forms a complex with the substrate and helps to activate it towards the reaction. The amine group of DMAP acts as a Lewis base and coordinates with the substrate. The nitrogen lone pair of electrons helps to stabilize the intermediate and facilitate the reaction.
Biochemische Und Physiologische Effekte
DMAP has no known biochemical or physiological effects. It is not used as a drug and is not ingested by humans or animals. It is only used in chemical reactions in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMAP as a catalyst are that it is a highly effective catalyst for a wide range of chemical reactions. It is also relatively inexpensive and easy to obtain. The limitations of using DMAP are that it is toxic and should be handled with care. It can also be difficult to remove from the reaction mixture, which can lead to contamination of the product.
Zukünftige Richtungen
There are several future directions for the use of DMAP in scientific research. One direction is to explore its use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its use in the synthesis of new materials, such as polymers and nanoparticles. Finally, there is potential for the development of new catalysts based on the structure of DMAP. These catalysts could have improved selectivity and efficiency in chemical reactions.
Synthesemethoden
DMAP is synthesized from 3,9-diazabicyclo(3.3.1)nonane and 3-(diethylamino)propyl chloride. The reaction takes place in the presence of triethylamine and is catalyzed by acetic anhydride. The product is then purified by recrystallization to obtain the trihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
DMAP is widely used in scientific research as a catalyst in various chemical reactions. It is commonly used in the synthesis of esters, amides, and lactams. DMAP is also used in the synthesis of pharmaceuticals and agrochemicals. It has been shown to be an effective catalyst for the acylation of amines, alcohols, and carboxylic acids.
Eigenschaften
CAS-Nummer |
101607-37-8 |
|---|---|
Produktname |
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride |
Molekularformel |
C15H34Cl3N3 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H |
InChI-Schlüssel |
ZRFYWZVRTSQINE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
Synonyme |
N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





